REACTION_CXSMILES
|
[C:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[CH2:6][CH2:7][C:8]1[CH:9]=[C:10]([CH3:14])[CH:11]=[CH:12][CH:13]=1)([OH:3])=[O:2].S1([CH2:25][CH2:24][CH2:23][CH2:22]1)(=O)=O.C[C:27]1[CH:42]=[CH:41][C:30]2[C:31](=[O:40])[C:32]3[CH:39]=CC=[CH:36][C:33]=3[CH2:34][CH2:35][C:29]=2[CH:28]=1>O>[C:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:22][CH:14]=1)([OH:3])=[O:2].[CH2:23]([C:24]1[CH:25]=[CH:39][C:32]2[C:31](=[O:40])[C:30]3[CH:41]=[CH:42][CH:27]=[CH:28][C:29]=3[CH2:35][CH2:34][C:33]=2[CH:36]=1)[CH3:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=C(CCC=2C=C(C=CC2)C)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(C(C3=C(CC2)C=CC=C3)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 100° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with hexane
|
Type
|
CUSTOM
|
Details
|
the solution dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 64 gm
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=C(CCCCC=2C=CC=CC2)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC2=C(C(C3=C(CC2)C=CC=C3)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |